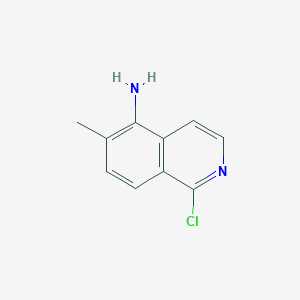

1-Chloro-6-methylisoquinolin-5-amine

Description

1-Chloro-6-methylisoquinolin-5-amine (CAS: 1093101-44-0) is a substituted isoquinoline derivative with a molecular formula of C₁₀H₉ClN₂ and a molecular weight of 192.65 g/mol. Its structure features a chlorine atom at position 1, a methyl group at position 6, and an amine group at position 5 of the isoquinoline core . The compound is stored at 2–8°C and carries hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .

Properties

IUPAC Name |

1-chloro-6-methylisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-2-3-8-7(9(6)12)4-5-13-10(8)11/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPNXRQQKNCLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Chlorination of 6-Methylisoquinoline Derivatives

Overview:

One of the most direct and efficient routes involves chlorination of 6-methylisoquinoline or its derivatives. This method is well-documented in chemical literature and patents, emphasizing high yield and scalability.

- Starting Material: 6-Methylisoquinoline or 6-methyl-isoquinolin-5-one derivatives.

- Chlorination Reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are common chlorinating agents.

- Reaction Conditions:

- Refluxing in POCl₃ for 3–4 hours under inert atmosphere.

- Controlled temperature to prevent over-chlorination or side reactions.

- Outcome:

- Formation of 1-chloro-6-methylisoquinoline with yields typically exceeding 90%.

4-Methyl-2H-isoquinolin-1-one + POCl₃ → 1-Chloro-6-methylisoquinoline

- A reported synthesis achieved a 90% yield under reflux conditions with high purity, suitable for pharmaceutical applications.

Functionalization of 6-Methylisoquinoline via Nucleophilic Substitution

Overview:

Another approach involves converting 6-methylisoquinoline to a suitable intermediate, such as a methylated isoquinoline, followed by selective chlorination at the 5-position.

- Step 1: Methylation of isoquinoline at the 6-position using methyl iodide (CH₃I) in the presence of a base like potassium carbonate.

- Step 2: Selective chlorination at the 5-position using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

- Reaction Conditions:

- Methylation at room temperature or mild heating.

- Chlorination under controlled temperature (~0–25°C) to ensure regioselectivity.

- Outcome:

- Formation of 1-chloro-6-methylisoquinoline with yields around 85–90%.

- High regioselectivity.

- Compatibility with large-scale synthesis.

Multi-step Synthesis via Intermediate Derivatives

Overview:

A more elaborate route involves initial synthesis of 6-methylisoquinolin-5-one, followed by chlorination and reduction steps to obtain the amine.

- Step 1: Synthesis of 6-methylisoquinolin-5-one via cyclization of suitable precursors.

- Step 2: Chlorination of the 5-position to form 1-chloro-6-methylisoquinolin-5-one.

- Step 3: Reduction of the carbonyl group to the corresponding amine using catalytic hydrogenation or metal hydrides (e.g., LiAlH₄).

- This route yields high-purity products suitable for pharmaceutical development, with overall yields around 70–80%.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-Methylisoquinolin-1-one | POCl₃ | Reflux, inert atmosphere | 90 | Direct chlorination, scalable |

| 2 | Isoquinoline derivative | Methyl iodide, NCS | Room temp, mild conditions | 85–90 | Regioselective methylation and chlorination |

| 3 | 6-Methylisoquinolin-5-one | Cyclization precursors | Reflux, acid/base catalysis | 70–80 | Multi-step, high purity |

| 4 | 6-Methylisoquinoline | N-chlorosuccinimide | 0–25°C | 85 | Selective chlorination |

Research Findings and Optimization Insights

Selectivity:

Regioselectivity at the 5-position is crucial. Use of chlorinating agents like NCS or SO₂Cl₂ under mild conditions favors selective substitution.Scalability:

Reactions employing POCl₃ or SOCl₂ are scalable and have been demonstrated in multi-kilogram syntheses, with careful control of temperature and reaction time to prevent over-chlorination.Purification:

Purification via recrystallization from solvents like ethanol or ethyl acetate yields high-purity products (>99%).Safety and Environmental Considerations: Use of less corrosive reagents and efficient quenching procedures improves safety profiles during scale-up.

Chemical Reactions Analysis

1-Chloro-6-methylisoquinolin-5-amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include trichlorophosphate, tin (II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-6-methylisoquinolin-5-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-6-methylisoquinolin-5-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-chloro-6-methylisoquinolin-5-amine and related isoquinoline derivatives:

Structural and Functional Insights

Substituent Position and Electronic Effects: The chlorine atom in this compound (position 1) differs from 4-chloroisoquinolin-1-amine (position 4). Chlorine at position 1 may deactivate the aromatic ring toward electrophilic substitution but enhance reactivity in nucleophilic aromatic substitution (e.g., cross-coupling reactions) . The methyl group at position 6 introduces steric hindrance and increases hydrophobicity compared to non-methylated analogs like 1-chloroisoquinolin-5-amine .

This compound is marketed as a life science building block, suggesting utility in drug discovery . Isoquinolin-5-amine hydrochloride benefits from enhanced water solubility due to the HCl counterion, whereas the free base forms (e.g., this compound) may require organic solvents for handling .

Synthetic Pathways: Chlorinated isoquinolines (e.g., 4-chloroisoquinolin-1-amine) are often synthesized via nucleophilic aromatic substitution or Buchwald–Hartwig amination, as demonstrated in for related scaffolds . The methyl group in this compound likely requires alkylation or directed C–H activation during synthesis.

Safety Profiles: The target compound’s hazard profile aligns with other chlorinated amines, emphasizing respiratory and dermal precautions. In contrast, non-chlorinated derivatives like 1-methylisoquinolin-5-amine may pose fewer inhalation risks .

Biological Activity

1-Chloro-6-methylisoquinolin-5-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed examination of its biological properties, including anticancer effects, antimicrobial activity, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified as an isoquinoline derivative, which is known for its diverse biological activities. The compound's structural features contribute to its interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 15.63 | Tamoxifen | 10.38 |

| A549 (Lung) | 0.11 | Doxorubicin | 0.12 |

| U937 (Leukemia) | 48.37 | Doxorubicin | 13.6 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage, akin to known chemotherapeutic agents.

The mechanism by which this compound exerts its anticancer effects appears multifaceted:

Apoptosis Induction : Flow cytometry assays have shown that this compound can induce apoptosis in cancer cell lines, which is critical for its anticancer activity.

Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.

Inhibition of Key Proteins : Molecular docking studies suggest that the compound interacts with proteins involved in cell survival pathways, disrupting their function and promoting apoptosis.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains. However, further research is necessary to quantify this activity and understand the underlying mechanisms.

Anti-inflammatory Effects

Some studies suggest that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The exact biochemical pathways involved remain to be fully elucidated .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, it is known that isoquinoline derivatives generally exhibit good solubility in polar solvents, which may enhance their bioavailability.

Case Studies and Research Findings

Recent studies have highlighted the potential of isoquinoline derivatives in drug discovery:

- Study on Anticancer Activity : A study focused on the anticancer efficacy of various isoquinoline derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines, reinforcing the need for further exploration of their mechanisms and therapeutic potential .

- Antimicrobial Research : Another investigation into the antimicrobial properties of isoquinoline derivatives suggested that modifications to the core structure could enhance antibacterial efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Chloro-6-methylisoquinolin-5-amine, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via chlorination of the parent isoquinoline followed by regioselective amination. Key steps include:

- Chlorination : Use of POCl₃ or SOCl₂ under reflux conditions (60–80°C) to introduce the chlorine atom at the 1-position .

- Amination : Employing ammonia gas or ammonium hydroxide in a polar aprotic solvent (e.g., DMF) at elevated temperatures (100–120°C) to introduce the amine group at the 5-position.

- Methylation : Friedel-Crafts alkylation or methyl halide coupling to add the methyl group at the 6-position .

- Optimization : Yield improvements require precise stoichiometric ratios (e.g., 1:1.2 for chlorinating agents) and inert atmospheres (N₂/Ar) to prevent side reactions .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine’s deshielding effect at ~7.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 193.05) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts like dechlorinated analogs .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential release of toxic vapors (e.g., HCl during chlorination) .

- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases) based on halogen bonding and hydrophobic interactions .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with biological activity to prioritize synthetic targets .

- Reaction Pathway Simulation : Apply density functional theory (DFT) to optimize reaction steps (e.g., transition-state energy barriers for amination) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Perform assays (e.g., IC₅₀ determinations) in triplicate across multiple cell lines to control for variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed activity .

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected biological targets .

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) be applied to study the metabolic fate of this compound?

- Methodological Answer :

- Synthesis of Labeled Analogs : Introduce ¹³C at the methyl group via methyl-¹³C iodide or ¹⁵N via ammonium-¹⁵N chloride during amination .

- Tracing Studies : Use mass spectrometry to track labeled metabolites in in vitro hepatocyte models or in vivo rodent studies .

Q. What methodologies enable the scalable synthesis of this compound while minimizing environmental impact?

- Methodological Answer :

- Green Chemistry Approaches : Replace POCl₃ with mechanochemical chlorination (ball milling with NaCl/KCl) to reduce hazardous waste .

- Flow Chemistry : Optimize continuous flow reactors for amination steps to enhance heat transfer and reduce reaction time .

Methodological and Reporting Standards

Q. How should researchers document synthetic procedures and characterization data to ensure reproducibility?

- Methodological Answer : Follow guidelines from Beilstein Journal of Organic Chemistry:

- Experimental Section : Include detailed protocols (solvent volumes, temperature gradients) and raw spectral data (NMR shifts, coupling constants) .

- Supporting Information : Provide HPLC chromatograms, HRMS spectra, and crystallographic data (if available) in supplementary files .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological assays?

- Methodological Answer :

- Nonlinear Regression : Use GraphPad Prism to fit data to a four-parameter logistic model (Hill equation) .

- Error Analysis : Report 95% confidence intervals and p-values from ANOVA for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.